2-Bromo-3,6-difluoro-4-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Continuous, Homogeneous, and Rapid Synthesis
A study highlighted the use of 4-bromo-3-methylanisole, closely related to 2-Bromo-3,6-difluoro-4-methylaniline, in the synthesis of black fluorane dye, an essential component in thermal papers. The research demonstrated a continuous, homogeneous bromination technology in a modular microreaction system, offering superior selectivity and efficiency compared to traditional batch processes (Xie, Wang, Deng, & Luo, 2020).
Palladium(0) Catalyzed Synthesis and Non-Linear Optical Properties
Another study explored the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives through Suzuki cross-coupling reactions, revealing insights into their non-linear optical properties, reactivity, and structural features. This research not only expands on the compound's utility in organic synthesis but also its potential application in materials science (Rizwan et al., 2021).
Synthesis of 3-Substituted Indoles
Research into the palladium-assisted reaction of 2-bromoanilines, including derivatives similar to 2-Bromo-3,6-difluoro-4-methylaniline, has led to efficient methods for producing 3-substituted indoles, compounds of significant interest in pharmaceutical chemistry (Kasahara et al., 1986).
Organic Photovoltaic Devices
A study utilized 4-bromoanisole, akin to 2-Bromo-3,6-difluoro-4-methylaniline, as a processing additive to control the phase separation and purity in semiconducting polymer blends for organic photovoltaic devices. This research underscores the compound's role in enhancing the efficiency and performance of renewable energy technologies (Liu et al., 2012).
Electrocatalytic Reduction of Bromate Ion
Investigating the electrocatalytic reduction of bromate ion using polyaniline-modified electrodes, a study demonstrated an efficient and green technology for removing BrO3− in aqueous solutions. This research is crucial for environmental protection and water treatment applications, showcasing the broader impacts of chemical research on sustainability (Ding et al., 2010).
Mechanism of Action
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-3,6-difluoro-4-methylaniline . These factors could include the pH and temperature of the body’s internal environment, the presence of other compounds, and the specific characteristics of the compound’s targets.
properties
IUPAC Name |
2-bromo-3,6-difluoro-4-methylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2N/c1-3-2-4(9)7(11)5(8)6(3)10/h2H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIMUCTUHSVKRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1F)Br)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3,6-difluoro-4-methylaniline |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.